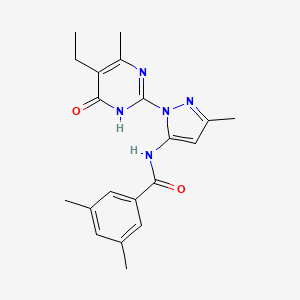

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide

描述

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide (Compound ID: F269-0500) is a heterocyclic organic compound featuring a pyrimidine-pyrazole core linked to a dimethyl-substituted benzamide moiety. Key physicochemical and structural properties include:

- Molecular Formula: C₂₀H₂₃N₅O₂

- Molecular Weight: 365.43 g/mol

- LogP: 2.9354 (indicative of moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 2/6

- Polar Surface Area (PSA): 71.489 Ų (suggesting moderate solubility in polar solvents)

- SMILES: CCC1=C(C)N=C(NC1=O)n1c(cc(C)n1)NC(c1ccc(C)c(C)c1)=O

The 3,5-dimethylbenzamide substituent contributes to its hydrophobic character, as reflected in its logD value of 2.1772 .

属性

IUPAC Name |

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-6-16-14(5)21-20(23-19(16)27)25-17(10-13(4)24-25)22-18(26)15-8-11(2)7-12(3)9-15/h7-10H,6H2,1-5H3,(H,22,26)(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLPOUYLLVGJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide is a member of the dihydropyrimidinone family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 365.43 g/mol. The structure includes a dihydropyrimidinone core linked to a pyrazole and a dimethylbenzamide moiety. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 365.43 g/mol |

| LogP | 2.9354 |

| LogD | 2.1772 |

| Polar Surface Area | 71.489 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

Research indicates that this compound exhibits significant activity as a Neurokinin-3 (NK3) receptor antagonist . NK3 receptors are involved in various physiological processes, including pain modulation and neurogenic inflammation. In vitro studies have shown that certain derivatives of dihydropyrimidinones can inhibit NK3 receptor binding effectively, with some compounds achieving over 50% inhibition at low concentrations (10 µM) .

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, the minimal inhibitory concentration (MIC) values were determined for several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain ethylated derivatives showed enhanced antibacterial activity .

Case Studies

- Study on NK3 Receptor Antagonism : A study demonstrated that specific derivatives of the compound exhibited IC50 values in the single-digit micromolar range against the NK3 receptor, indicating potent antagonistic activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds revealed significant activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values suggesting effective inhibition at low concentrations .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with other pyrimidine-pyrazole derivatives. A notable analogue is N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide (CAS: 1001943-61-8), which replaces the 3,5-dimethylbenzamide group with a 2-methyl-3-nitrobenzamide substituent . Additional analogues include:

Comparative Physicochemical Analysis

The following table highlights critical differences between the target compound and its nitro-substituted analogue:

Key Observations:

Substituent Effects :

- The nitro group in the analogue introduces strong electron-withdrawing effects, increasing polarity and hydrogen-bond acceptor capacity. This likely reduces logP compared to the dimethyl-substituted target compound, though exact data for the analogue is unavailable.

- The nitro group’s presence may enhance reactivity (e.g., susceptibility to reduction) compared to the chemically inert methyl groups in the target compound.

Molecular Weight and Bioavailability: The analogue’s higher molecular weight (396.4 vs.

Solubility :

- The target compound’s logSw (-3.1113) suggests poor aqueous solubility, typical for lipophilic molecules. The analogue’s nitro group might marginally improve solubility due to increased PSA, though this is speculative without experimental data.

Structural Insights from NMR and Crystallography

Tools like SHELX and WinGX () are critical for resolving such structural nuances in small-molecule crystallography .

Implications of Structural Differences

- Lipophilicity and Permeability : The target compound’s lower PSA and higher logP suggest better membrane permeability than its nitro-substituted analogue, favoring absorption in drug delivery contexts.

- Synthetic Complexity : Introducing a nitro group may complicate synthesis due to additional purification steps or stability challenges.

- Biological Activity : While bioactivity data are absent in the evidence, the dimethylbenzamide group’s hydrophobicity could enhance target binding in hydrophobic protein pockets, whereas the nitro group might confer electrophilic reactivity or redox activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,5-dimethylbenzamide?

- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling, as seen in analogous pyrimidine-pyrazole hybrids. Key steps include:

- Pyrimidine core formation : Condensation of ethyl acetoacetate derivatives with urea/thiourea under acidic conditions (e.g., HCl/EtOH) to form the 1,6-dihydropyrimidin-6-one scaffold .

- Pyrazole functionalization : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling to attach the benzamide moiety.

- Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to optimize reaction parameters (temperature, solvent, catalyst loading) and minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of pyrimidine and pyrazole substituents.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for pyrazole ring closure) .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents or catalysts, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Perform microsomal stability tests (e.g., liver microsomes) to assess if rapid metabolism explains reduced in vivo efficacy .

- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle formulations to improve bioavailability .

- Control Experiments : Validate assay conditions (e.g., pH, serum protein interference) to ensure reproducibility .

Q. What strategies are recommended for studying the compound’s bioactivity against specific enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) assays to measure IC₅₀ values for kinases or oxidoreductases. Include positive controls (e.g., staurosporine for kinases) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzamide or pyrimidine groups to identify critical pharmacophores .

Q. How can stability studies inform proper storage and handling protocols for this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation products via LC-MS .

- Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) for high-purity isolation .

- Membrane Technologies : Explore nanofiltration to remove low-molecular-weight impurities .

Q. How can researchers design experiments to resolve spectral overlaps in NMR characterization?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping proton signals (e.g., pyrazole CH₃ vs. benzamide CH₃) .

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to simplify splitting patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。